(5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that features an indole moiety, a mercapto group, and an imidazol-4-one core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a mercapto-imidazole precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to modify the indole or imidazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides, while substitution reactions can introduce various functional groups onto the indole or phenyl rings.
Scientific Research Applications
(5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), affecting signal transduction pathways. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one: shares structural similarities with other indole-based compounds and imidazole derivatives.
Indole-3-carbinol: Known for its anticancer properties.
2-Mercaptoimidazole: Used in various chemical syntheses and as a corrosion inhibitor.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both indole and imidazole moieties allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and drug discovery.
Biological Activity
(5E)-5-(1H-Indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as a derivative of indole and imidazole, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines the indole moiety with a mercapto group and an imidazole ring. The molecular formula is C18H13N3OS with a molecular weight of 319.39 g/mol .
The compound's structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological evaluation. Its CAS number is 1142201-53-3, and it is classified as an irritant .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various indole-imidazole derivatives. Specifically, compounds similar to this compound have shown promising results against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
Key Findings:
- Antibacterial Activity : A study demonstrated that certain indole-imidazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against MRSA, indicating strong antibacterial activity .
- Antifungal Activity : The same derivatives displayed potent antifungal effects against Cryptococcus neoformans, with MIC values also around 0.25 µg/mL .
Cytotoxicity and Selectivity
The safety profile of this compound is crucial for its development as a therapeutic agent. Studies suggest that some derivatives lack cytotoxicity and hemolytic properties, making them selective hits for further investigation .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound.
Structural Feature | Effect on Activity |
---|---|
Indole moiety | Essential for antibacterial activity |
Mercapto group | Enhances interaction with biological targets |
Imidazole ring | Contributes to antifungal properties |
Case Studies
- Study on Indole-Derivatives : A recent investigation into various indole derivatives found that modifications at specific positions significantly influenced their antibacterial potency against MRSA .
- Evaluation of Antifungal Properties : Another study focused on the antifungal activity of similar compounds, confirming their effectiveness against C. neoformans without significant toxicity .
Properties
Molecular Formula |
C18H13N3OS |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-hydroxy-5-[(E)-indol-5-ylidenemethyl]-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C18H13N3OS/c22-17-16(11-12-6-7-15-13(10-12)8-9-19-15)20-18(23)21(17)14-4-2-1-3-5-14/h1-11,22H,(H,20,23)/b12-11+ |
InChI Key |
VXOVGMPQOGHCGS-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)/C=C/3\C=CC4=NC=CC4=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=CC4=NC=CC4=C3)O |
Origin of Product |
United States |
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